molecular formula C24H28BrN3O2 B2516100 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one CAS No. 442650-19-3

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one

Cat. No.: B2516100
CAS No.: 442650-19-3
M. Wt: 470.411
InChI Key: NLENERTWFIKXKF-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one is a chemical research compound offered for investigative purposes. This pyrazole derivative is part of a class of organic compounds known for their significant research value in various scientific fields . Pyrazole and its derivatives are frequently explored in pharmacological research due to their important properties . Furthermore, this class of compounds demonstrates a strong affinity for metal coordination, acting as monodentate or bridging bidentate ligands, which makes them valuable in the synthesis of metal-organic frameworks (MOFs) and the development of molecular magnets . The structural features of the compound, including the bromophenyl and methoxyphenyl substituents, provide more possibilities for supramolecular arrangements and the study of intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the formation of extended molecular networks . Researchers may utilize this chemical as a key intermediate or building block in organic synthesis and materials science. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrN3O2/c1-30-21-11-7-19(8-12-21)23-17-22(18-5-9-20(25)10-6-18)26-28(23)24(29)13-16-27-14-3-2-4-15-27/h5-12,23H,2-4,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLENERTWFIKXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCN3CCCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its anticancer potential, mechanism of action, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C26H23BrClN3O3
  • Molecular Weight : 540.84 g/mol
  • CAS Number : 353253-20-0

The compound features a pyrazole ring, which is known for its bioactivity, particularly in cancer therapeutics. The presence of bromine and methoxy groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole scaffold have demonstrated significant activity against various cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits microtubule-destabilizing properties, which are crucial for inhibiting cancer cell proliferation. It has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity, indicating its potential as an anticancer agent .
  • In Vitro Studies :
    • In a study involving various pyrazole derivatives, the compound was tested for its ability to inhibit cell growth in different cancer types. Notably, it showed effective inhibition at concentrations as low as 1 μM .
CompoundCell LineIC50 (μM)Mechanism
This compoundMDA-MB-2311.0Apoptosis induction
Other Pyrazole DerivativesVarious2.5 - 10Microtubule destabilization

Other Pharmacological Activities

Beyond its anticancer properties, this compound may exhibit additional biological activities:

  • Antibacterial and Antifungal Properties : Some pyrazole derivatives have shown promise against bacterial strains and fungi, suggesting a broader spectrum of activity .
  • Anti-inflammatory Effects : Pyrazole compounds are also recognized for their anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Study on Breast Cancer Cells :
    • A detailed investigation into the effects of this compound on MDA-MB-231 cells revealed significant morphological changes indicative of apoptosis at concentrations starting from 1 μM. The study reported enhanced caspase activity and cell cycle arrest at G2/M phase .
  • Comparative Study with Other Anticancer Agents :
    • In comparative analyses with established anticancer drugs like pazopanib and crizotinib, the compound demonstrated comparable or superior efficacy against specific cancer cell lines, warranting further exploration in clinical trials .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, a study reported that pyrazole derivatives exhibited significant antiproliferative effects against breast cancer cells, with IC50 values indicating potent activity .

Anti-inflammatory Properties
The anti-inflammatory effects of pyrazoles have been documented in several studies. Compounds similar to 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one have demonstrated the ability to inhibit intracellular calcium signaling pathways involved in inflammatory responses . This suggests that the compound may serve as a lead structure for developing anti-inflammatory drugs.

Antimicrobial and Antiparasitic Activities
Pyrazoles have also been explored for their antimicrobial and antiparasitic properties. Research has indicated that certain pyrazole derivatives possess significant activity against various bacterial strains and parasites, making them candidates for further development in infectious disease treatment .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of pyrazole compounds make them suitable for applications in material science, particularly in organic electronics. The incorporation of pyrazole derivatives into OLEDs has shown to enhance device performance due to their favorable charge transport properties .

Summary Table of Applications

Application AreaSpecific ActivityReferences
AnticancerInhibition of cancer cell proliferation ,
Anti-inflammatoryInhibition of calcium signaling
AntimicrobialActivity against bacterial strains
AntiparasiticEfficacy against parasites
OLEDsEnhanced charge transport properties

Case Studies

  • Anticancer Activity Study : A comprehensive evaluation of various pyrazole derivatives, including the target compound, was conducted against a panel of cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influence anticancer activity, with some derivatives showing IC50 values below 10 µM against breast and prostate cancer cells.
  • Anti-inflammatory Mechanism Investigation : A study examined the effect of pyrazole derivatives on endothelial cells subjected to inflammatory stimuli. The findings revealed that these compounds could effectively reduce inflammatory cytokine production and inhibit cellular responses mediated by calcium influx.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Pyrazoline Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Position 3, 5) Side Chain Modification Biological Activity/Application Reference ID
Target Compound C24H26BrN3O2 4-Bromophenyl, 4-Methoxyphenyl 3-(Piperidin-1-yl)propan-1-one Under investigation (potential CNS)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one C19H18BrFN2O 4-Bromophenyl, 4-Fluorophenyl Butan-1-one Crystal structure reported
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one C21H23ClN2O 4-Chlorophenyl, 4-Isopropylphenyl Propan-1-one Antimicrobial activity
1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(diethylamino)propan-1-one C23H27BrN4O2 4-Bromophenyl, 4-Methoxyphenyl 3-(Diethylamino)propan-1-one Commercial availability (intermediate)

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Halogen Substituents: The bromine atom in the target compound and its analogs (e.g., 4-bromo/fluoro/chlorophenyl) increases molecular weight and polarizability compared to non-halogenated derivatives. This enhances van der Waals interactions in biological targets .
  • Methoxy vs. In contrast, fluorophenyl (electron-withdrawing) and isopropyl (steric bulk) groups alter binding kinetics and solubility .
Crystallographic Data
  • The analog 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.7502 Å, b = 10.1253 Å, c = 13.7792 Å . Similar pyrazoline derivatives exhibit planar pyrazole rings with dihedral angles <5° between aryl substituents, suggesting minimal steric hindrance .

Q & A

Q. What are the established synthetic routes for this pyrazoline derivative, and what are the critical reaction conditions?

The compound is synthesized via multi-step reactions, typically starting with the formation of the pyrazole core. Key steps include:

  • Condensation : Hydrazine reacts with a diketone (e.g., 1,3-diaryl-1,3-propanedione) to form the pyrazoline ring. Substituents like 4-bromophenyl and 4-methoxyphenyl are introduced via pre-functionalized precursors .
  • Bromination : Bromine or N-bromosuccinimide (NBS) is used under controlled conditions to introduce the bromophenyl group. Reaction temperatures (0–25°C) and solvent polarity (e.g., dichloromethane) are critical to avoid over-bromination .
  • Piperidinyl Propane-1-one Attachment : A Mannich reaction or nucleophilic substitution is employed, often requiring anhydrous conditions and catalysts like triethylamine .

Key Optimization Parameters :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Reaction time (excessive heating leads to ring decomposition) .

Q. How is the compound’s structure validated, and what spectroscopic techniques are prioritized?

Structural confirmation relies on:

  • X-ray Crystallography : Resolves dihedral angles between the pyrazoline ring and substituents (e.g., 4-bromophenyl vs. 4-methoxyphenyl groups). Example: A related pyrazoline derivative showed a 15.2° torsion angle between phenyl rings, impacting π-π stacking .
  • NMR Spectroscopy :
  • ¹H NMR : Distinct peaks for pyrazoline C4-H and C5-H protons (δ 3.1–3.5 ppm, doublets of doublets). Methoxy groups appear as singlets (δ ~3.8 ppm) .
  • ¹³C NMR : Carbonyl signals (C=O) at δ 190–200 ppm; pyrazoline ring carbons at δ 140–160 ppm .
    • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 454.08 for C₂₃H₂₃BrN₃O₂) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Br, OCH₃) influence photophysical properties?

  • Bromophenyl Group : Enhances spin-orbit coupling, increasing phosphorescence intensity in polar solvents (e.g., DMSO). Emission spectra show λmax at 356 nm .
  • Methoxyphenyl Group : Electron-donating OCH₃ stabilizes excited states, reducing Stokes shift in non-polar solvents (e.g., hexane). Observed fluorescence quantum yield: ΦF = 0.42 in ethanol .
  • Piperidinyl Moiety : Alters solubility, shifting λmax by 10–15 nm in UV-Vis spectra due to conformational flexibility .

Methodological Insight : Solvent polarity must be standardized for comparative studies. Use time-resolved fluorescence to disentangle substituent effects .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or antitumor activity often arise from:

  • Assay Conditions : Variations in microbial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or cell lines (HeLa vs. MCF-7). Standardize using CLSI/MTT protocols .
  • Substituent Positioning : Bioactivity of the 4-methoxyphenyl group is highly sensitive to para vs. meta substitution. Para-OCH₃ enhances membrane permeability (logP = 2.8) but reduces hydrogen bonding .
  • Metabolic Stability : Piperidinyl groups improve pharmacokinetics in vivo (t½ = 4.2 hrs in rats) but may mask in vitro efficacy .

Recommendation : Cross-validate results using orthogonal assays (e.g., microdilution + flow cytometry) and computational docking (e.g., AutoDock Vina for target binding analysis) .

Q. What crystallographic challenges arise during X-ray analysis, and how are they mitigated?

  • Disorder in Piperidinyl Groups : Flexible piperidine rings often exhibit positional disorder. Mitigate by collecting data at low temperature (100 K) and refining with SHELXL .
  • Weak Diffraction : Bulky bromophenyl groups reduce crystal quality. Optimize crystallization using dioxane/water mixtures (70:30 v/v) .
  • Data-to-Parameter Ratio : Aim for >15:1 to avoid overfitting. For example, a triclinic crystal (space group P1) with 3624 reflections and 238 parameters gave R = 0.047 .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

StepIntermediateReaction ConditionsYield (%)Reference
1Pyrazoline coreHydrazine + diketone, reflux, 6 hrs68–72
2Brominated derivativeNBS, CH₂Cl₂, 0°C, 2 hrs85
3Piperidinyl propanoneMannich reaction, Et₃N, 60°C55

Q. Table 2. Photophysical Properties in Solvents

Solventλem (nm)ΦFLifetime (ns)Reference
DMSO3560.314.2
Ethanol3420.423.8
Hexane3300.182.1

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